N-Alkyl Carbamate Chain Length Modulates Calculated logP and Predicted Membrane Permeability
The target compound (N-ethylcarbamate) exhibits a calculated logP intermediate between its N-methyl (CAS 104029-63-2) and N-butyl (CAS 112953-10-3) analogs. The N-ethyl substituent adds one methylene unit relative to N-methyl, increasing lipophilicity while avoiding the excessive logP elevation of the N-butyl variant that may reduce aqueous solubility . This positions the compound in a logP window (estimated ~3.5–4.5) considered favorable for passive membrane translocation in both plant and fungal systems.
| Evidence Dimension | Calculated logP (XLogP3) as a function of N-alkyl chain length |
|---|---|
| Target Compound Data | Estimated logP ~3.5–4.5 (N-ethyl; exact experimental value not publicly available) |
| Comparator Or Baseline | N-methyl analog (CAS 104029-63-2): estimated logP ~3.0–3.8; N-butyl analog (CAS 112953-10-3): calculated logP 5.47 (ACD/Labs) |
| Quantified Difference | ~0.5–1.0 logP unit difference between N-ethyl and N-methyl; ~1.0–2.0 logP units lower than N-butyl |
| Conditions | In silico prediction; N-butyl logP source: ChemSpider ACD/LogP |
Why This Matters
Procurement decisions should consider that the N-ethyl substitution confers a lipophilicity profile distinct from both shorter and longer N-alkyl analogs, with implications for compound distribution, bioavailability, and environmental partitioning in agrochemical research applications.
